molecular formula C₁₆H₂₇NO₆ B1142335 加巴喷丁恩卡比钠 CAS No. 912486-72-7

加巴喷丁恩卡比钠

货号 B1142335
CAS 编号: 912486-72-7
分子量: 329.39
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gabapentin Enacarbil Sodium Salt is a prodrug of gabapentin, designed to improve the bioavailability of gabapentin. It is actively transported across the intestinal barrier, providing sustained, dose-proportional exposure to gabapentin. This prodrug is absorbed throughout the intestinal tract via high-capacity nutrient transporters, including the monocarboxylate transporter-1 (MCT-1), and is rapidly hydrolyzed to gabapentin upon absorption. The development of Gabapentin Enacarbil reflects efforts to overcome the limitations of gabapentin's pharmacokinetic profile, such as low and variable oral absorption at therapeutic doses (Rais, Fletcher, & Polli, 2011).

Synthesis Analysis

The synthesis of Gabapentin Enacarbil involves the conjugation of gabapentin with bile acid analogues to target the human apical sodium-dependent bile acid transporter (hASBT) for enhanced oral absorption. This approach leverages the transporter's high capacity for nutrient uptake, aiming to improve the bioavailability of gabapentin. The prodrug strategy reflects an innovative approach to drug design, emphasizing targeted delivery and efficient conversion to the active drug (Rais, Fletcher, & Polli, 2011).

Molecular Structure Analysis

The molecular structure of Gabapentin Enacarbil is characterized by its prodrug design, where gabapentin is linked to a transporter-targeting moiety. This structure facilitates its active transport across the intestinal barrier and its rapid conversion to gabapentin in the body. The design is centered on optimizing the drug's oral bioavailability and ensuring sustained release of gabapentin.

Chemical Reactions and Properties

Upon oral administration, Gabapentin Enacarbil is rapidly absorbed and converted to gabapentin, the active form, primarily through enzymatic hydrolysis. This conversion is efficient and ensures that gabapentin is released in a controlled manner, maintaining therapeutic levels over an extended period. The prodrug's chemical properties are tailored to exploit the body's nutrient transport mechanisms, enhancing gabapentin's pharmacokinetic profile.

Physical Properties Analysis

Gabapentin Enacarbil exhibits physical properties that facilitate its oral administration and absorption. It is designed to have optimal solubility and stability, characteristics essential for ensuring that the prodrug is effectively transported across the intestinal membrane and converted to gabapentin upon absorption.

Chemical Properties Analysis

The chemical properties of Gabapentin Enacarbil, including its stability, solubility, and reactivity, are engineered to maximize its efficacy as a prodrug. These properties are crucial for its function as a transporter-targeted delivery system for gabapentin, ensuring that the drug is released in a manner that optimizes its therapeutic effects.

For more in-depth information on the synthesis, molecular structure, and properties of Gabapentin Enacarbil, the following references provide detailed scientific research findings:

  • Rais, R., Fletcher, S., & Polli, J. (2011). Synthesis and in vitro evaluation of gabapentin prodrugs that target the human apical sodium-dependent bile acid transporter (hASBT). Journal of Pharmaceutical Sciences, 100(3), 1184-1195. Link to the paper.

科学研究应用

restless legs syndrome (RLS) 的治疗

加巴喷丁恩卡比钠用于治疗成人中度至重度原发性 restless legs syndrome (RLS) {svg_1} {svg_2}. RLS 是一种运动障碍,其临床定义为存在四项标准:有或无感觉的肢体移动冲动,静止时加重,活动时改善,以及晚上或夜间加重 {svg_3}.

带状疱疹后神经痛的治疗

该化合物还用于治疗成人带状疱疹后神经痛 (PHN) {svg_4}. PHN 是带状疱疹的并发症,由水痘(带状疱疹)病毒引起。 它影响神经纤维和皮肤,导致灼痛,这种疼痛在带状疱疹的皮疹和水泡消失后持续很长时间 {svg_5}.

生活质量改善

加巴喷丁恩卡比钠已被证明可以显著改善中度至重度原发性 RLS 成人患者的生活质量 (QOL) {svg_6}. 这种改善在研究中检查的所有时间点都观察到 {svg_7}.

情绪改善

该化合物已被发现对中度至重度原发性 RLS 成人患者的情绪结果有显着的积极影响 {svg_8}. 特别是,它改善了整体情绪障碍、抑郁沮丧、疲劳无力、活力活动和困惑迷惑 {svg_9}.

药物组成

加巴喷丁恩卡比钠是稳定药物组合物中的关键成分 {svg_10}. 这些组合物用于治疗 RLS 或 PHN {svg_11}.

加巴喷丁的前药

加巴喷丁恩卡比是加巴喷丁的非酯前药 {svg_12}. 前药是在给药后代谢成具有药理活性的药物的药物或化合物。 在这种情况下,加巴喷丁恩卡比被代谢成加巴喷丁,用于治疗癫痫和 PHN {svg_13}.

作用机制

Target of Action

Gabapentin Enacarbil primarily targets the Voltage-dependent calcium channel subunits alpha-2/delta-1 and alpha-2/delta-2 . These channels play a crucial role in the transmission of pain signals in the nervous system.

Mode of Action

It is believed to involve the descending noradrenergic system, leading to the activation of spinalalpha2-adrenergic receptors . This interaction inhibits the release of excitatory neurotransmitters, reducing neuronal excitability and thus alleviating pain.

Biochemical Pathways

Gabapentin Enacarbil, as a prodrug of gabapentin, is absorbed throughout the intestinal tract by high-capacity nutrient transporters, including the proton-linked monocarboxylate transporter, MCT-1 . Once absorbed, it undergoes extensive first-pass hydrolysis by nonspecific carboxylesterases, primarily in enterocytes and to a lesser extent in the liver, to gabapentin .

Pharmacokinetics

Gabapentin Enacarbil is designed for increased oral bioavailability over gabapentin . It is rapidly absorbed throughout the intestine via two high-capacity nutrient transporters, sodium-dependent multivitamin transporters and monocarboxylate transporter type-1 (MCT-1), and subsequently undergoes extensive first-pass hydrolysis by nonspecific carboxylesterases . The volume of distribution is 76L, and gabapentin plasma protein binding is less than 3% .

Result of Action

The physiological effects of Gabapentin Enacarbil are the same as gabapentin . In the context of postherpetic neuralgia (PHN), gabapentin prevents allodynia and hyperalgesia . It has been shown to be well-tolerated and reasonably effective in the treatment of restless legs syndrome .

Action Environment

The action of Gabapentin Enacarbil can be influenced by environmental factors such as food intake. Human trials have shown that it produces extended release of gabapentin with almost twice the overall bioavailability, especially when taken with a fatty meal . Therefore, the timing and content of meals can significantly impact the drug’s efficacy and stability.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Gabapentin Enacarbil Sodium Salt involves the conversion of Gabapentin to Gabapentin Enacarbil, followed by the reaction of Gabapentin Enacarbil with Sodium Hydroxide to form Gabapentin Enacarbil Sodium Salt.", "Starting Materials": [ "Gabapentin", "Ethyl Chloroformate", "Sodium Hydroxide", "Enacarbil" ], "Reaction": [ "Gabapentin is reacted with Ethyl Chloroformate in the presence of Triethylamine to form Gabapentin Ethyl Ester.", "Gabapentin Ethyl Ester is then reacted with Enacarbil in the presence of Sodium Hydroxide to form Gabapentin Enacarbil.", "Gabapentin Enacarbil is further reacted with Sodium Hydroxide to form Gabapentin Enacarbil Sodium Salt." ] }

CAS 编号

912486-72-7

分子式

C₁₆H₂₇NO₆

分子量

329.39

同义词

1-[[(1-(Isobutanoyloxy)ethoxy)carbonyl]aminomethyl]cyclohex-1-ylacetic Acid Sodium Salt;  Horizant Sodium Salt;  Regnite Sodium Salt;  XP 13512 Sodium Salt

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。